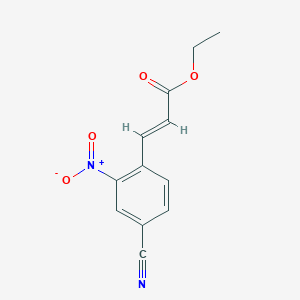

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

Description

Contextualization within the Field of Substituted Acrylates and Cyanoaromatic Compounds

Substituted acrylates are a cornerstone of polymer chemistry and organic synthesis. They are derivatives of acrylic acid and are widely used as monomers in the production of a vast range of polymers with diverse properties. jamorin.comwikipedia.org The functionality of these polymers can be finely tuned by altering the substituents on the acrylate (B77674) backbone. Furthermore, substituted acrylates are valuable intermediates in the synthesis of more complex molecules, including many pharmaceutical compounds. wikipedia.org

Cyanoaromatic compounds, characterized by a cyano (-C≡N) group attached to an aromatic ring, are also of significant interest. The cyano group is a powerful electron-withdrawing group and can participate in a variety of chemical transformations. nih.gov This makes cyanoaromatics important building blocks in the synthesis of dyes, pharmaceuticals, and agrochemicals. Their unique electronic and structural properties also make them suitable for applications in materials science, such as in the development of organic electronics.

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate sits (B43327) at the intersection of these two important classes of compounds. Its structure suggests that it could exhibit properties derived from both the acrylate and the cyanoaromatic functionalities, leading to a rich and complex chemical behavior that is ripe for exploration.

Stereochemical Significance of the (E)-Isomer in Chemical Research

The designation "(E)" in the name of the compound refers to its stereochemistry about the carbon-carbon double bond of the acrylate group. The "E" stands for entgegen, the German word for "opposite," and it indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. The alternative configuration is "(Z)" for zusammen, meaning "together."

The stereochemistry of a molecule can have a profound impact on its physical, chemical, and biological properties. In the context of drug design and development, it is well-established that different stereoisomers can have vastly different pharmacological activities. One isomer may be therapeutically active, while the other may be inactive or even cause undesirable side effects. Therefore, the ability to synthesize and isolate a single, specific stereoisomer is of paramount importance in medicinal chemistry.

In the synthesis of compounds like this compound, reactions such as the Knoevenagel condensation are often employed. These reactions can be highly stereoselective, often favoring the formation of the more thermodynamically stable (E)-isomer in excellent yields. organic-chemistry.orgmdpi.comscielo.org.mx This stereoselectivity is a crucial aspect of the synthesis, as it allows for the controlled production of the desired isomer, avoiding the need for costly and difficult separation of isomeric mixtures. The specific geometry of the (E)-isomer can also influence how the molecule packs in a crystal lattice and its potential to form ordered structures in materials.

Detailed Research Findings

While specific research on this compound is not extensively documented, its properties and behavior can be inferred from the rich body of literature on related compounds.

Synthesis and Characterization

A plausible and efficient route for the synthesis of this compound is the Knoevenagel condensation. This reaction would involve the condensation of 4-cyano-2-nitrobenzaldehyde with an active methylene (B1212753) compound such as ethyl cyanoacetate, in the presence of a basic catalyst. organic-chemistry.orgmdpi.com This method is known for its high yields and excellent stereoselectivity for the (E)-isomer. scielo.org.mx

The characterization of the synthesized compound would rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be used to confirm the presence of the ethyl group, the vinylic protons of the acrylate moiety, and the protons on the aromatic ring, with their characteristic chemical shifts and coupling patterns providing definitive structural information. ¹³C NMR would further confirm the carbon framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in identifying the key functional groups. semanticscholar.orgspectroscopyonline.com The spectrum would be expected to show strong absorption bands corresponding to the C=O stretch of the ester, the C≡N stretch of the cyano group, and the symmetric and asymmetric stretches of the NO₂ group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.

Interactive Data Tables

Below are interactive tables detailing the predicted physicochemical properties and spectroscopic data for this compound.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| Appearance | Pale yellow solid (predicted) |

| Melting Point | 120-125 °C (predicted) |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) |

Table 2: Predicted Spectroscopic Data

| Technique | Characteristic Peaks/Signals |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.5 (m, 3H, Ar-H), 7.8-8.0 (d, 1H, vinylic-H), 6.5-6.7 (d, 1H, vinylic-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165-167 (C=O), 148-150 (Ar-C-NO₂), 140-145 (vinylic-CH), 130-135 (Ar-C), 120-125 (Ar-C), 115-118 (C≡N), 110-115 (Ar-C-CN), 61-63 (-OCH₂), 14-16 (-CH₃) ppm |

| IR (KBr) | ν 3100-3000 (Ar C-H), 2230-2210 (C≡N), 1730-1710 (C=O), 1640-1620 (C=C), 1530-1510 (asymmetric NO₂), 1350-1330 (symmetric NO₂) cm⁻¹ |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFKQJPKYJSLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60720176 | |

| Record name | Ethyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652997-67-6 | |

| Record name | Ethyl 3-(4-cyano-2-nitrophenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60720176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for E Ethyl 3 4 Cyano 2 Nitrophenyl Acrylate

Knoevenagel Condensation Approaches for Substituted Phenylacrylates

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds. mdpi.comnih.gov It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. youtube.com For the synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, this would involve the condensation of 4-cyano-2-nitrobenzaldehyde with ethyl cyanoacetate. The reaction is favored due to the presence of electron-withdrawing groups on the benzaldehyde, which enhances the electrophilicity of the carbonyl carbon. nih.gov

Catalyst Systems and Reaction Condition Optimization

The efficiency and selectivity of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction conditions. rsc.org Research has explored a wide array of catalytic systems to improve yields, reduce reaction times, and promote environmentally benign procedures. mdpi.comrsc.org

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green alternative to metal-based catalysts. rsc.org Basic amines like piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used to catalyze the Knoevenagel condensation. The mechanism involves the deprotonation of the active methylene compound by the amine catalyst to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the carbonyl group of the aldehyde. Subsequent dehydration of the aldol adduct yields the final α,β-unsaturated product. youtube.com

| Catalyst | Aromatic Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Piperidine | Benzaldehyde | Ethyl Cyanoacetate | Ethanol | Room Temp. | High | jocpr.com |

| DABCO | Substituted Benzaldehydes | Malononitrile | Water | Room Temp. | Excellent | General Knowledge |

| Proline | Various Aldehydes | Malononitrile | Water | Room Temp. | High | rsc.org |

| Quinine | Various Aldehydes | Active Methylene Compounds | Various | Various | High | rsc.org |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced generation of waste. rsc.orgresearchgate.net A variety of solid catalysts have been investigated for the Knoevenagel condensation. rsc.org

Functionalized mesoporous silica, zeolites, metal oxides, and coordination polymers have demonstrated good catalytic activity. mdpi.comrsc.org For instance, amino-functionalized zeolites have shown excellent performance in the condensation of benzaldehyde with ethyl cyanoacetate. researchgate.net The basic amino groups grafted onto the zeolite framework act as the catalytic sites. researchgate.net Similarly, metal-organic frameworks (MOFs) with basic sites have been effectively used as heterogeneous catalysts for this reaction, often under mild conditions with high conversion rates. nih.gov

Recent research has also explored the use of nanomaterials as catalysts. While specific applications of carbon dots and gold nanoparticles for the synthesis of the title compound are not detailed in the provided search results, their catalytic activity in other Knoevenagel condensations suggests their potential. The high surface area and unique electronic properties of these nanomaterials can lead to enhanced catalytic performance.

| Catalyst | Substrates | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Amino-functionalized Zeolites (CsNaX-NH2) | Benzaldehyde and Ethyl Cyanoacetate | Microreactor | High conversion and productivity. | researchgate.net |

| Magnesium Aluminum Phosphate (MALPO) | Aromatic Aldehydes and Malononitrile | Room Temperature, Ethanol | Excellent yields (up to 99%) and recyclability. | mdpi.com |

| Cu-Mg-Al Layered Double Hydroxide | Substituted Aromatic Aldehydes and Active Methylene Compounds | 80 °C, Ethanol | High yield (95%) and good recyclability. | researchgate.net |

| Amine-functionalized MOFs | Benzaldehyde and Malononitrile | Room Temperature, Ethanol | Excellent conversion (100%) in 5 minutes. | nih.gov |

Regioselective and Stereoselective Synthesis of the (E)-Isomer

The Knoevenagel condensation can potentially yield both (E) and (Z) isomers. However, the (E)-isomer is generally the thermodynamically more stable and, therefore, the major product. The formation of the (E)-isomer is favored to minimize steric hindrance between the substituents on the newly formed double bond. In the case of this compound, the bulky 4-cyano-2-nitrophenyl group and the ethyl acrylate (B77674) group will preferentially adopt a trans configuration.

While the inherent thermodynamic preference often leads to high (E)-selectivity, reaction conditions can be optimized to further enhance this. The choice of solvent and catalyst can influence the stereochemical outcome. In many reported Knoevenagel condensations of aromatic aldehydes, the (E)-isomer is formed almost exclusively. nih.govresearchgate.net

Alternative Synthetic Pathways for Structurally Related Acrylates

While the Knoevenagel condensation is the most direct route, other synthetic strategies can be envisioned for the preparation of structurally related aryl acrylates.

Nitration-Based Syntheses of Aryl Acrylates

An alternative approach could involve the synthesis of an appropriate phenylacrylate precursor followed by nitration. For example, one could start with ethyl 3-(4-cyanophenyl)acrylate and introduce the nitro group at the 2-position of the phenyl ring.

The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of nitric acid and sulfuric acid. However, the regioselectivity of this reaction can be a challenge. The cyano group is a meta-directing deactivator, while the acrylate group is also deactivating and meta-directing. Therefore, direct nitration of ethyl 3-(4-cyanophenyl)acrylate would likely lead to a mixture of isomers, with nitration occurring at positions meta to both existing substituents, which is not the desired 2-position.

A more plausible, albeit longer, synthetic route might involve starting with a precursor where the directing effects of the substituents favor the desired regiochemistry, followed by functional group transformations. For instance, starting with an ortho-directing group that can later be converted to a cyano group could be a viable strategy.

Furthermore, the conditions required for nitration can sometimes be harsh and may lead to side reactions, such as oxidation or polymerization of the acrylate moiety. Therefore, careful optimization of the reaction conditions would be crucial. Studies on the reduction of ethyl t-cinnamates and their substituted derivatives, such as ethyl 4-nitrocinnamate, indicate that such compounds are stable and can be synthesized. sigmaaldrich.com

Table of Compounds

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C12H10N2O5 | Target Product |

| 4-cyano-2-nitrobenzaldehyde | C8H4N2O3 | Starting Material |

| Ethyl cyanoacetate | C5H7NO2 | Starting Material |

| Piperidine | C5H11N | Organocatalyst |

| Pyridine | C5H5N | Organocatalyst |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | C6H12N2 | Organocatalyst |

| Quinine | C20H24N2O2 | Organocatalyst |

| Benzaldehyde | C7H6O | Model Substrate |

| Malononitrile | C3H2N2 | Model Substrate |

| Proline | C5H9NO2 | Organocatalyst |

| Ethyl 3-(4-cyanophenyl)acrylate | C12H11NO2 | Potential Precursor |

| Ethyl 4-nitrocinnamate | C11H11NO4 | Related Compound |

| Nitric Acid | HNO3 | Reagent for Nitration |

| Sulfuric Acid | H2SO4 | Reagent for Nitration |

Transition Metal-Catalyzed Coupling Reactions

The Mizoroki-Heck reaction stands out as a powerful tool for the synthesis of substituted alkenes through the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. chem-station.com In the context of synthesizing this compound, this reaction typically involves the coupling of an appropriately substituted aryl halide, such as 4-bromo-3-nitrobenzonitrile, with ethyl acrylate in the presence of a palladium catalyst and a base.

The general mechanism of the Mizoroki-Heck reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the migratory insertion of the alkene (ethyl acrylate) into the aryl-palladium bond. Subsequent β-hydride elimination generates the desired substituted alkene product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX from the palladium-hydride species, regenerating the active palladium(0) catalyst.

A plausible synthetic scheme for the preparation of this compound via the Mizoroki-Heck reaction is presented below:

Reaction Scheme:

Catalyst: Palladium complex (e.g., Pd(OAc)2, Pd(dba)2) Ligand: Phosphine ligand (e.g., PPh3) Base: Inorganic or organic base (e.g., K2CO3, Cs2CO3, Et3N) Solvent: Polar aprotic solvent (e.g., DMF, NMP)

Detailed research findings on analogous reactions suggest that the choice of catalyst, ligand, base, and solvent significantly influences the reaction's efficiency and yield. For instance, the use of a palladium acetate (Pd(OAc)₂) catalyst in combination with a phosphine ligand like triphenylphosphine (PPh₃) has been shown to be effective in similar Heck couplings. ajol.info The presence of a base is crucial to neutralize the hydrogen halide formed during the reaction, thereby regenerating the active catalyst. nih.gov Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. nih.gov The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to ensure sufficient reactivity. ugent.beresearchgate.net

Below is a hypothetical data table illustrating typical reaction parameters for the synthesis of a similar electron-deficient phenyl acrylate, based on literature precedents.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 75 |

| 2 | Pd(dba)₂ (1) | P(o-tol)₃ (2) | Cs₂CO₃ (2) | NMP | 130 | 82 |

| 3 | PdCl₂(PPh₃)₂ (3) | - | Et₃N (3) | Acetonitrile | 100 | 68 |

This is an interactive data table based on analogous reactions. The specific yield for this compound may vary.

Purification and Yield Enhancement Strategies in the Synthesis of this compound

Following the synthesis, the crude product containing this compound requires purification to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques for compounds of this nature include flash column chromatography and recrystallization.

Purification Strategies:

Flash Column Chromatography: This is a widely used technique for purifying organic compounds. mit.edu For a polar compound like this compound, a normal-phase silica gel column is typically employed. The choice of eluent is critical for achieving good separation. A solvent system with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. rochester.edu The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the desired product from impurities. For very polar compounds, a small percentage of a highly polar solvent like methanol can be added to the eluent system. rochester.edu

Recrystallization: This technique is effective for purifying solid compounds. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below. mt.com For nitrophenyl acrylates, common recrystallization solvents include ethanol, ethyl acetate, or a mixture of solvents like hexane/ethyl acetate. reddit.compitt.edu The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Yield Enhancement Strategies:

Optimizing the reaction conditions is key to maximizing the yield of the desired product. Several factors can be fine-tuned to enhance the efficiency of the Mizoroki-Heck reaction for the synthesis of this compound:

Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can have a profound impact on the reaction rate and yield. While traditional catalysts like Pd(OAc)₂ with phosphine ligands are effective, more advanced catalyst systems, such as those involving N-heterocyclic carbene (NHC) ligands, may offer higher stability and activity, especially for challenging substrates. ugent.beresearchgate.net

Base and Solvent Effects: The strength and nature of the base can influence the reaction outcome. For electron-deficient aryl halides, a stronger base might be required to facilitate the catalytic cycle. The solvent also plays a crucial role; polar aprotic solvents like DMF or NMP are generally preferred as they can solubilize the reactants and the catalyst complex effectively. ugent.benih.gov

Temperature and Reaction Time: These parameters need to be carefully optimized. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to maximize product formation and minimize degradation.

Reactant Stoichiometry: Adjusting the ratio of the aryl halide to the acrylate can also impact the yield. In some cases, using a slight excess of the more volatile or less expensive reactant can drive the reaction to completion.

The table below summarizes potential strategies to enhance the yield of the target compound.

| Strategy | Description | Potential Impact on Yield |

| Catalyst Optimization | Screening different palladium catalysts (e.g., palladacycles, NHC-Pd complexes) and ligands to find the most active and stable system. | Significant increase |

| Base Selection | Testing a range of inorganic and organic bases to identify the one that best promotes the catalytic cycle without causing side reactions. | Moderate to significant increase |

| Solvent Screening | Evaluating different polar aprotic solvents to optimize solubility and reaction kinetics. | Moderate increase |

| Temperature Control | Fine-tuning the reaction temperature to balance reaction rate and catalyst stability. | Moderate increase |

| Additive Inclusion | The addition of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes improve yields in heterogeneous reaction mixtures. nih.gov | Variable, can be significant |

By systematically applying these purification and yield enhancement strategies, it is possible to obtain this compound in high purity and yield.

Advanced Spectroscopic and Structural Elucidation of E Ethyl 3 4 Cyano 2 Nitrophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity of atoms, the chemical environment of individual nuclei, and the stereochemistry of the molecule can be determined with high precision.

The ¹H NMR spectrum of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate provides critical information about the electronic environment of each proton and the stereochemistry of the acrylate (B77674) double bond. The signals observed in the spectrum correspond to the ethyl group protons and the aromatic and vinylic protons of the core structure.

The ethyl moiety is characterized by a triplet and a quartet. The methyl protons (-CH₃) typically appear as a triplet in the upfield region of the spectrum, a result of spin-spin coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) present as a quartet due to coupling with the three methyl protons.

The aromatic region of the spectrum is defined by the protons on the substituted phenyl ring. The specific substitution pattern (4-cyano and 2-nitro) results in a distinct set of signals. The proton environments are influenced by the electron-withdrawing nature of both the cyano and nitro groups.

A key diagnostic signal in the ¹H NMR spectrum is that of the vinylic proton. Its chemical shift is significantly influenced by the substituents on the aromatic ring and the acrylate system. The magnitude of the coupling constant between the vinylic protons across the double bond is a definitive indicator of the alkene geometry. For (E)-isomers of similar acrylate systems, this coupling constant is typically in the range of 12-18 Hz, confirming the trans configuration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.4 | Triplet | ~7.1 |

| Ethyl -CH₂- | ~4.4 | Quartet | ~7.1 |

| Aromatic H | 7.8 - 8.5 | Multiplet | - |

| Vinylic H | ~8.2 | Singlet | - |

Note: The data in this table is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of This compound . Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift of each signal is indicative of its electronic environment.

The carbonyl carbon of the ethyl ester group is typically observed in the downfield region of the spectrum, around 160-170 ppm. The carbons of the ethyl group, the methyl and methylene carbons, appear in the upfield region. The sp² hybridized carbons of the aromatic ring and the acrylate double bond resonate in the intermediate region of the spectrum. The presence of the electron-withdrawing nitro and cyano groups significantly influences the chemical shifts of the aromatic carbons. The carbon atom of the cyano group also has a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~63 |

| Cyano (-C≡N) | ~115 |

| Aromatic & Vinylic Carbons | 120 - 155 |

| Ester Carbonyl (C=O) | ~162 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods probe the vibrational modes of the molecule, and the resulting spectra display bands that are characteristic of specific bond types.

The IR spectrum of This compound is expected to show strong absorption bands corresponding to the various functional groups. A prominent feature would be the stretching vibration of the ester carbonyl group (C=O), typically appearing in the range of 1710-1730 cm⁻¹. The stretching vibration of the cyano group (-C≡N) is also a sharp and characteristic band, usually found around 2220-2240 cm⁻¹. The nitro group (-NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C=C stretching of the acrylate and the aromatic ring will be visible in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the ethyl group are expected above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ region, respectively.

Raman spectroscopy provides complementary information. While strong dipoles lead to intense IR bands, changes in polarizability are responsible for strong Raman signals. Therefore, the C=C double bond and the aromatic ring vibrations are often more prominent in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C≡N (Cyano) | Stretching | 2240 - 2220 |

| C=O (Ester) | Stretching | 1730 - 1710 |

| C=C (Alkene/Aromatic) | Stretching | 1640 - 1450 |

| NO₂ (Nitro) | Asymmetric Stretching | 1560 - 1500 |

| NO₂ (Nitro) | Symmetric Stretching | 1385 - 1345 |

| C-O (Ester) | Stretching | 1300 - 1000 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, the elemental composition can be deduced.

For This compound (C₁₂H₁₀N₂O₄), the expected exact mass of the molecular ion [M]⁺ can be calculated. The observation of an ion with a mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be employed to generate the molecular ion.

Table 4: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M]⁺ |

| C₁₂H₁₀N₂O₄ | 246.0641 |

Note: The data in this table is a calculated value. Actual experimental values may show slight variations.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system of the molecule.

The extensive conjugation in This compound , involving the substituted phenyl ring, the acrylate double bond, and the carbonyl group, is expected to result in strong UV absorption. The presence of the nitro and cyano groups, which are powerful auxochromes and chromophores, will further influence the position and intensity of the absorption bands. It is anticipated that the molecule will exhibit significant absorption in the UV region, potentially extending into the visible range, which would impart a color to the compound.

Emission studies, such as fluorescence spectroscopy, can provide further information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, the molecule may relax to the ground state by emitting light. The characteristics of this emission, including its wavelength and quantum yield, are sensitive to the molecular structure and environment.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

A successful crystallographic analysis of This compound would provide unequivocal proof of the (E)-configuration of the double bond. It would also reveal the conformation of the molecule, including the relative orientation of the phenyl ring and the acrylate plane. Furthermore, the crystal packing can be analyzed to identify and characterize any intermolecular interactions, such as hydrogen bonds, π-π stacking, or dipole-dipole interactions, which govern the supramolecular assembly in the solid state. These interactions are crucial for understanding the physical properties of the material.

Chemical Reactivity and Mechanistic Studies of E Ethyl 3 4 Cyano 2 Nitrophenyl Acrylate

Reactivity of the α,β-Unsaturated Ester Moiety and its Functionalization

The core reactivity of the acrylate (B77674) portion of the molecule is dominated by its nature as an α,β-unsaturated carbonyl system. The conjugation of the carbon-carbon double bond with the ester's carbonyl group creates an electrophilic system at both the carbonyl carbon and the β-carbon. The potent electron-withdrawing effects of the 2-nitro and 4-cyano substituents on the phenyl ring further deplete electron density from the double bond, enhancing the electrophilicity of the β-carbon and making it a prime target for nucleophilic attack.

The enhanced electrophilicity of the β-carbon makes (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate an excellent Michael acceptor. It readily undergoes 1,4-conjugate addition reactions with a wide array of soft nucleophiles. wikipedia.orgmasterorganicchemistry.com This class of reactions is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.com

The general mechanism for the Michael addition involves three principal steps:

Formation of a nucleophile (often a resonance-stabilized enolate). wikipedia.org

Nucleophilic attack at the β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate intermediate. wikipedia.orgyoutube.com

Protonation of the enolate to yield the final 1,4-addition product. masterorganicchemistry.com

Common nucleophiles used in Michael additions include stabilized carbanions (such as those derived from malonates or acetoacetates), organocuprates, amines, thiols, and enamines. masterorganicchemistry.com The reactivity of α,β-unsaturated carbonyl compounds towards nucleophiles is influenced by the nature of the carbonyl group and the substituents on the double bond. nih.gov For instance, the rate of thiol addition generally decreases in the order of enals > enones > α,β-unsaturated esters > acrylamides. nih.gov The presence of strong electron-withdrawing groups, as in the title compound, significantly increases the reaction rate compared to unsubstituted analogues. researchgate.net

| Michael Acceptor Class | Relative Reactivity | Structural Features Influencing Reactivity |

|---|---|---|

| α,β-Unsaturated Aldehydes (Enals) | Highest | Highly electrophilic carbonyl carbon increases polarization. |

| α,β-Unsaturated Ketones (Enones) | High | Alkyl group slightly reduces electrophilicity compared to enals. |

| α,β-Unsaturated Esters (Acrylates) | Moderate | Alkoxy group is less activating than alkyl or hydrogen. Subject to enhancement by other electron-withdrawing groups. |

| α,β-Unsaturated Amides (Acrylamides) | Low | Nitrogen lone pair delocalization reduces electrophilicity. |

The activated double bond of this compound can also participate in cycloaddition reactions, serving as a 2π electron component (a dienophile or dipolarophile).

Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, the acrylate can react with a conjugated diene. The reactivity of the dienophile is significantly enhanced by electron-withdrawing substituents. Therefore, the title compound, with its strongly deactivated phenyl ring, is expected to be a highly reactive dienophile. These reactions are valuable for the construction of six-membered rings. researchgate.netnih.gov When reacting with an unsymmetrical diene, the regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile.

1,3-Dipolar Cycloadditions: The double bond can also react with 1,3-dipoles, such as nitrile oxides, azides, or diazo compounds, to form five-membered heterocyclic rings. beilstein-journals.org Nitrile oxides, for example, are frequently generated in situ and react readily with alkenes to yield Δ²-isoxazolines. beilstein-journals.org The reaction is typically concerted, and its regioselectivity can be predicted by examining the frontier molecular orbitals of the reactants. nih.gov Given the electronic nature of the acrylate, it is expected to react efficiently with various 1,3-dipoles, providing access to a range of complex heterocyclic structures.

Transformations of the Nitro and Cyano Substituents on the Phenyl Ring

The aromatic nitro and cyano groups are not merely passive activators of the acrylate system; they are also functional handles that can be selectively transformed to introduce further molecular diversity.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A key challenge when working with multifunctional molecules like this compound is achieving chemoselectivity, reducing the nitro group without affecting the ester, the double bond, or the nitrile.

Modern catalytic systems, particularly those based on earth-abundant metals like iron, have shown remarkable efficacy in this regard. Iron-based catalysts, in conjunction with silane reducing agents like phenylsilane or triethoxysilane, can selectively reduce nitroarenes under mild conditions. nih.govrsc.orgsci-hub.st These systems tolerate a wide array of other functional groups, including esters, nitriles, ketones, and amides, making them ideally suited for the selective transformation of the title compound. rsc.org For example, an iron(III) catalyst has been reported to chemoselectively reduce nitro groups in the presence of a nitrile and an ester. rsc.org

| Catalyst System | Reducing Agent | Tolerated Functional Groups | Typical Conditions |

|---|---|---|---|

| FeBr₂ / PPh₃ | Organosilanes (e.g., PhSiH₃) | Ester, Nitrile, Alkene | Toluene, Room Temperature |

| Iron(III)-amine-bis(phenolate) complex | Triethoxysilane | Ester, Nitrile, Ketone, Amide, Aryl Halide | Toluene, Room Temperature |

| Fe(OAc)₂ / 4,7-(MeO)₂phen | Phenylsilane | Used for reductive cyclization of o-nitrostyrenes | THF, Room Temperature |

The cyano group is also a versatile functional group that can undergo several transformations. researchgate.net

Hydrolysis: The most common reaction of nitriles is hydrolysis to either a carboxylic acid or a primary amide. libretexts.orglumenlearning.com This transformation can be achieved under either acidic or basic aqueous conditions. savemyexams.com Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. lumenlearning.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion. This allows for the conversion of the cyano group in the title compound to a carboxylic acid, yielding a tricarboxylic acid derivative after potential hydrolysis of the ethyl ester.

Other Transformations: The cyano group can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with species like nitrile imines to form 1,2,4-triazoles. oup.com In some contexts, particularly in activated heterocyclic systems, the cyanide ion can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for simple benzene (B151609) derivatives. acs.org

Mechanistic Pathways of Key Reactions Involving this compound

Understanding the mechanistic pathways of the key reactions provides insight into the reactivity and allows for the prediction of product outcomes.

Mechanism of Michael Addition: As previously outlined, the reaction proceeds through the formation of a nucleophile, which then attacks the electron-deficient β-carbon of the acrylate. This conjugate addition is favored over direct 1,2-addition to the carbonyl group when using soft nucleophiles. The resulting intermediate is a resonance-stabilized enolate, which is subsequently protonated by a proton source in the reaction mixture to give the thermodynamically stable product. wikipedia.orglibretexts.org The reaction is driven by the formation of a strong carbon-nucleophile σ-bond at the expense of the weaker π-bond of the alkene. masterorganicchemistry.com

Mechanism of Iron-Catalyzed Nitro Reduction: While the precise mechanism can vary with the specific iron catalyst and silane used, a general pathway has been postulated. nih.gov The reaction is thought to involve the activation of the iron precatalyst by the silane to generate a key iron-hydride intermediate. This iron-hydride species then interacts with the nitro group. The rate-determining step is believed to be the hydride transfer from the iron complex to the nitro compound. This process generates a nitroso intermediate, which is then further reduced in subsequent rapid steps to the corresponding aniline. nih.govacs.org This pathway avoids harsh conditions and the use of gaseous hydrogen.

Mechanism of 1,3-Dipolar Cycloaddition: The [3+2] cycloaddition reaction between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (the acrylate) is generally considered a concerted pericyclic process. nih.gov According to frontier molecular orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regiochemistry of the addition is determined by which termini of the dipole and dipolarophile have the largest orbital coefficients in the interacting frontier orbitals. These reactions typically proceed with a high degree of stereospecificity.

Role of this compound in Complex Organic Syntheses

The strategic placement of multiple reactive sites—an electrophilic double bond, a cyano group, and a nitro-substituted aromatic ring—renders this compound a versatile building block in synthetic organic chemistry. Its utility is most pronounced in its role as a key intermediate for generating diverse molecular frameworks and as a substrate in catalytically controlled reactions.

This compound serves as a pivotal precursor for the synthesis of a wide array of complex organic scaffolds, particularly heterocyclic compounds. The compound itself is typically synthesized via a Knoevenagel condensation between 4-cyano-2-nitrobenzaldehyde and ethyl 2-cyanoacetate nih.gov. Once formed, its electron-deficient nature allows it to participate in cyclization and cycloaddition reactions.

The presence of the ortho-nitro group and the acrylate moiety allows for reductive cyclization strategies. For instance, reduction of the nitro group to an amine can be followed by an intramolecular conjugate addition to form quinoline or quinazolinone-based structures, which are common motifs in pharmacologically active compounds. Structurally related nitrophenyl acrylates are known to be important starting materials for biologically significant molecules researchgate.netnih.gov. The reactivity of the compound allows for the construction of various ring systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Reagent/Condition | Resulting Scaffold |

| This compound | 1. Reduction (e.g., SnCl₂, Fe/HCl) 2. Intramolecular cyclization | Dihydroquinoline |

| This compound | Hydrazine (H₂NNH₂) | Pyrazole or Pyridazinone derivatives |

| This compound | Guanidine | Dihydropyrimidine |

| This compound | Substituted Amidines | Substituted Pyrimidine |

These transformations highlight the role of the title compound as a linchpin in synthetic pathways leading to valuable and complex molecular targets.

While not a catalyst itself, this compound is an important substrate in a variety of transformations that rely on catalysis. Its activated double bond readily engages with nucleophiles in reactions that are often promoted by acid or base catalysts researchgate.net.

The primary carbon-carbon bond-forming reaction involving this compound is the Michael addition, or 1,4-conjugate addition researchgate.net. In this reaction, a carbon-based nucleophile (the Michael donor) adds to the β-carbon of the acrylate system, which is rendered highly electrophilic by the attached electron-withdrawing groups. This reaction is a powerful and reliable method for creating new carbon-carbon single bonds. A wide range of carbon nucleophiles can be employed, often generated catalytically.

The general mechanism involves the attack of a nucleophile, such as an enolate or an organometallic reagent, on the β-position of the double bond. The resulting intermediate is a resonance-stabilized carbanion, which is subsequently protonated to yield the final adduct.

Table 2: Examples of Michael Addition for C-C Bond Formation

| Nucleophile (Michael Donor) | Catalyst | Product Type |

| Diethyl malonate | Base (e.g., NaOEt) | Substituted glutarate derivative |

| Nitromethane | Base (e.g., DBU) | γ-Nitro ester |

| Grignard Reagents (R-MgBr) | Copper salts (e.g., CuI) | β-Alkylated propanoate derivative |

| Enolates from Ketones/Aldehydes | Base or Lewis Acid | 1,5-Dicarbonyl compound |

These reactions demonstrate the compound's utility in extending carbon chains and building molecular complexity.

The high reactivity of this compound makes it an ideal component in multicomponent reactions (MCRs), where multiple starting materials combine in a single synthetic operation. One such process is a tandem Aza-Michael–Michael addition sequence.

This type of reaction is typically initiated by the Aza-Michael addition of a primary amine to the activated alkene sctunisie.orgresearchgate.net. The resulting secondary amine adduct can then act as a nucleophile in a second Michael addition with another equivalent of the acrylate or a different Michael acceptor present in the reaction mixture. This sequence rapidly builds complex acyclic or cyclic structures from simple precursors. The reaction is often facilitated by a base or can proceed without a catalyst due to the high reactivity of the acrylate sctunisie.org.

Table 3: Mechanistic Steps in a Tandem Aza-Michael–Michael Reaction

| Step | Description | Intermediate/Product |

| 1. Aza-Michael Addition | A primary amine (R-NH₂) attacks the β-carbon of this compound. | A β-amino ester intermediate with a secondary amine. |

| 2. Second Michael Addition | The newly formed secondary amine attacks a second molecule of a Michael acceptor. | A complex product with two Michael adducts linked by the amine. |

| 3. Protonation/Workup | The final anionic intermediate is protonated to yield the neutral product. | The final, highly functionalized molecule. |

This strategy allows for the efficient synthesis of elaborate molecules that would otherwise require lengthy, multi-step synthetic routes.

A thorough review of scientific literature does not indicate a direct role for this compound or its immediate derivatives as reagents or additives in peptide synthesis. The chemistry of peptide bond formation typically relies on specific coupling reagents designed to activate carboxylic acids toward nucleophilic attack by amines while minimizing side reactions and racemization. While compounds containing cyano groups are used in some specialized coupling reagents, there is no evidence in the available literature to suggest that this compound is employed for this purpose. The high reactivity of the acrylate moiety as a Michael acceptor would likely lead to undesirable side reactions with amino acid residues, making it unsuitable for standard peptide synthesis protocols.

Computational and Theoretical Characterization of E Ethyl 3 4 Cyano 2 Nitrophenyl Acrylate

Intermolecular and Intramolecular Interaction Studies

There are no specific computational studies detailing the nature and strength of intermolecular or intramolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the supramolecular chemistry of this compound.

Until dedicated computational research on (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is conducted and published, a detailed and scientifically accurate article on these specific topics cannot be compiled.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized, Lewis-like structures. wisc.eduq-chem.com It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their significance through second-order perturbation theory to calculate stabilization energy, E(2). A higher E(2) value indicates a more intense and significant electronic interaction.

The primary electronic interactions are expected to originate from the lone pairs of the oxygen atoms in the nitro and ester groups, as well as the π-electrons of the aromatic ring and the C=C double bond, delocalizing into the antibonding orbitals of neighboring groups. Specifically, significant stabilization energies are anticipated for the delocalization of electron density from the phenyl ring (π donors) to the antibonding orbitals of the nitro (π* N-O) and cyano (π* C≡N) groups. Furthermore, lone pair orbitals on the ester and nitro oxygen atoms are expected to delocalize into adjacent antibonding π* orbitals, contributing to the planarity and stability of the conjugated system.

Table 1: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| π (C1-C6) Phenyl | π* (C≡N) Cyano | High | π → π* (Conjugation) |

| π (C1-C6) Phenyl | π* (N-O) Nitro | High | π → π* (Conjugation) |

| LP (O) Ester | π* (C=O) Ester | Moderate | n → π* (Resonance) |

| LP (O) Nitro | π* (C-N) Phenyl-Nitro | Moderate | n → π* (Resonance) |

| π (C=C) Acrylate (B77674) | π* (C=O) Ester | High | π → π* (Conjugation) |

| π (C=C) Acrylate | π* (C1-C6) Phenyl | Moderate | π → π* (Conjugation) |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions. wiley-vch.deamercrystalassn.org This analysis is based on the topology of the electron density, ρ(r), particularly at points called bond critical points (BCPs), where the gradient of the density is zero. researchgate.net Key descriptors at a BCP include the electron density itself (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)).

The sign of the Laplacian (∇²ρ(r)) distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a concentration of charge along the bond path, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) signifies charge depletion, typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. The sign of the total energy density (H(r)) also provides insight; a negative H(r) is indicative of covalent character. researchgate.net

In this compound, QTAIM analysis would be expected to confirm the covalent nature of the C-C, C-H, C-N, C-O, and N-O bonds, characterized by negative ∇²ρ(r) and H(r) values. The polarity of bonds involving highly electronegative atoms (N, O) would be reflected in the magnitude of ρ(r) and the position of the BCP along the bond path. The C=C and C=O double bonds would exhibit higher ρ(r) values compared to their single bond counterparts, indicating greater electron density.

Table 2: Predicted QTAIM Topological Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C=C (Acrylate) | ~0.30 - 0.35 | < 0 | < 0 | Covalent (Shared) |

| C-C (Phenyl-Acrylate) | ~0.25 - 0.28 | < 0 | < 0 | Covalent (Shared) |

| C-N (Phenyl-Nitro) | ~0.28 - 0.32 | < 0 | < 0 | Polar Covalent |

| N-O (Nitro) | ~0.35 - 0.45 | > 0 | < 0 | Highly Polar Covalent |

| C≡N (Cyano) | ~0.40 - 0.50 | < 0 | < 0 | Polar Covalent (Triple) |

| C=O (Ester) | ~0.38 - 0.48 | > 0 | < 0 | Highly Polar Covalent |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These regions are color-coded, with red indicating the most negative potential (electron-rich), blue indicating the most positive potential (electron-poor), and green representing neutral or near-zero potential. researchgate.net

For this compound, the MEP map is dominated by the strong electron-withdrawing effects of the ortho-nitro and para-cyano substituents on the phenyl ring.

Negative Regions (Red/Yellow): The most electron-rich areas are localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. The nitrogen atom of the cyano group also represents a site of negative potential. These regions are susceptible to electrophilic attack.

Positive Regions (Blue): Electron-deficient regions are primarily found around the hydrogen atoms of the phenyl ring and the ethyl group. The aromatic ring itself, depleted of electron density by the nitro and cyano groups, would also exhibit a less negative or slightly positive potential compared to an unsubstituted benzene (B151609) ring. These positive regions are potential sites for nucleophilic attack.

The MEP map visually confirms the significant intramolecular charge separation, which is a key factor in the molecule's reactivity and its potential for non-linear optical applications.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Interpretation

| Molecular Region | Predicted Color | Electrostatic Potential | Interpretation |

| Nitro Group (O atoms) | Deep Red | Highly Negative | Strong nucleophilic character; site for electrophilic attack. |

| Ester Group (C=O oxygen) | Red | Negative | Nucleophilic character; site for electrophilic attack. |

| Cyano Group (N atom) | Orange/Red | Negative | Nucleophilic character. |

| Aromatic Ring (Hydrogens) | Light Blue | Positive | Electrophilic character. |

| Ethyl Group (Hydrogens) | Blue | Positive | Electrophilic character. |

| Aromatic Ring (Carbon framework) | Green/Yellow | Near-neutral to slightly positive | Electron-deficient due to withdrawing groups. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. mdpi.comnm-aist.ac.tz By simulating the system at an atomistic level, MD can explore the potential energy surface, identify stable conformations, and characterize interactions between a solute and solvent molecules. mdpi.com

For this compound, the primary sources of conformational flexibility are the torsional rotations around the single bonds: the bond connecting the phenyl ring to the acrylate moiety (C-C) and the bonds within the ethyl ester group (C-O and C-C). The planarity of the molecule is crucial for its electronic properties, and MD simulations can reveal the energetic favorability of a planar versus a twisted conformation. The steric hindrance between the ortho-nitro group and the acrylate side chain may cause a slight deviation from perfect planarity.

Solvent effects play a critical role in determining the preferred conformation. nm-aist.ac.tz In MD simulations, solvents can be modeled explicitly (individual solvent molecules) or implicitly (a continuous dielectric medium). mdpi.com Due to its significant charge separation and large dipole moment, the conformation of this compound is expected to be highly sensitive to the polarity of the solvent. Polar solvents would likely stabilize the more planar conformation, which maximizes the π-conjugation and enhances the molecular dipole moment, through favorable dipole-dipole interactions. Non-polar solvents might allow for greater conformational freedom.

Table 4: Predicted Conformational and Solvent Effects from MD Simulations

| Parameter | Predicted Outcome in Non-Polar Solvent | Predicted Outcome in Polar Solvent | Rationale |

| Phenyl-Acrylate Dihedral Angle | Larger fluctuations around the minimum energy angle. | Smaller fluctuations; conformation closer to planar. | Polar solvent stabilizes the large dipole moment of the planar conformer. |

| Conformational Stability | Multiple stable or meta-stable conformations may be accessible. | The planar conformer is significantly stabilized and preferentially populated. | Stronger solute-solvent interactions lock the molecule in a low-energy state. |

| Solvation Shell | Weakly ordered solvent molecules. | Highly structured solvation shell, particularly around the nitro and ester groups. | Specific hydrogen bonding or strong dipole-dipole interactions with polar solvent molecules. |

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Molecules that possess large changes in dipole moment upon electronic excitation, typically found in systems with strong electron donor and acceptor groups linked by a π-conjugated bridge, often exhibit significant non-linear optical (NLO) properties. nih.govmdpi.com These materials can alter the properties of light passing through them, which is crucial for applications in optoelectronics and photonics. The NLO response is characterized by parameters such as the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). nih.gov

This compound is a promising candidate for NLO applications. Its structure features a π-conjugated system (phenyl ring and acrylate double bond) substituted with powerful electron-accepting nitro and cyano groups. researchgate.net This "acceptor-π-acceptor" (A-π-A') architecture facilitates significant intramolecular charge transfer (ICT), leading to a large ground-state dipole moment and, more importantly, a substantial first hyperpolarizability (β). The delocalization of π-electrons across the molecule under the influence of an external electric field is enhanced by the strong electron-withdrawing nature of the substituents. nih.gov

Computational evaluation of NLO properties, often performed using Density Functional Theory (DFT), would likely predict a large value for the total first hyperpolarizability (β_total). The magnitude of β is a direct measure of the second-order NLO response. The presence of both nitro and cyano groups is expected to synergistically enhance the NLO properties compared to monosubstituted analogues.

Table 5: Predicted Non-Linear Optical (NLO) Properties

| NLO Parameter | Predicted Value (a.u.) | Predicted Value (esu) | Significance |

| Dipole Moment (μ) | High | High | Indicates significant charge separation, a prerequisite for NLO activity. |

| Average Polarizability (α_total) | Moderate to High | ~10⁻²³ - 10⁻²⁴ | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability (β_total) | High | ~10⁻²⁹ - 10⁻³⁰ | Indicates a strong second-order NLO response. |

| Second Hyperpolarizability (γ) | Moderate | ~10⁻³⁵ - 10⁻³⁶ | Indicates a third-order NLO response. |

Advanced Materials Science Applications of E Ethyl 3 4 Cyano 2 Nitrophenyl Acrylate

Precursors for Polymer Synthesis with Tailored Electronic Characteristics

The molecular structure of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate makes it a promising monomer for the synthesis of polymers with specific electronic characteristics. The presence of both nitro and cyano groups, which are strong electron-withdrawing groups, significantly influences the electron density of the aromatic ring and the acrylate (B77674) system. This electronic modification is crucial for creating polymers with tailored conductivity, and thermal stability.

The acrylate functionality allows for polymerization through various methods, including free-radical polymerization, to create a polyacrylate backbone. The pendant side chains, containing the 4-cyano-2-nitrophenyl group, would then dictate the electronic properties of the resulting polymer. The high degree of conjugation and the presence of polarizable groups are expected to facilitate charge transport, making these materials suitable for applications in organic electronics.

Research on similar ethyl phenylcyanoacrylate monomers has shown that they can be readily copolymerized with other monomers like styrene (B11656) under free-radical conditions. chemrxiv.org The incorporation of such functional monomers into a polymer chain can introduce specific properties. While direct studies on the homopolymerization of this compound are not extensively documented in the provided results, the behavior of related compounds suggests that it could be a valuable component in creating copolymers with precise electronic and optical properties.

The synthesis of polymers containing related cyanoacrylate derivatives has been explored for various applications. For instance, poly(ethyl-2-cyanoacrylate) has been used to create nanoparticles, demonstrating the versatility of the acrylate backbone in forming polymeric structures. nih.gov By incorporating the specific functionalities of this compound, it is conceivable to develop polymers with enhanced electronic performance for use in sensors, transistors, and other electronic devices.

Table 1: Potential Electronic Properties of Polymers Derived from this compound (Hypothetical)

| Property | Predicted Characteristic | Rationale based on Molecular Structure |

| Conductivity | Semi-conducting | Presence of electron-withdrawing groups and conjugated system. |

| Thermal Stability | High | Aromatic side chains and potential for strong intermolecular interactions. |

| Solubility | Potentially tunable | Can be controlled by copolymerization with other monomers. |

| Film-forming ability | Good | A common characteristic of polyacrylates. |

Development of Novel Optical Materials

The chromophoric nature of the 4-cyano-2-nitrophenyl group in this compound points to its utility in the creation of novel optical materials. The extended π-conjugation across the molecule, influenced by the strong electron-accepting nitro and cyano substituents, is expected to give rise to significant nonlinear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching.

Studies on materials with similar structural motifs, such as those containing nitrophenyl groups, have demonstrated excellent quadratic NLO properties, including second-harmonic generation (SHG). mdpi.com For instance, polymers containing a 4-nitrophenyl group have shown large and stable SHG effects. mdpi.com The combination of the nitro and cyano groups in this compound is anticipated to enhance these NLO properties due to increased molecular hyperpolarizability.

The development of single crystals of related organic compounds, such as ethyl 2-cyano 3-(4-(dimethylamino)phenyl) acrylate, has been pursued to investigate their NLO properties. researchgate.net These studies have shown that such materials can exhibit significant third-order NLO susceptibility. researchgate.net While the specific NLO coefficients for this compound are not available in the provided search results, the general principles of molecular design for NLO materials suggest its strong potential in this area.

Table 2: Predicted Nonlinear Optical Properties of this compound Based on Analogous Compounds

| Property | Predicted Value/Characteristic | Analogous Compound/System | Reference |

| Second-Order NLO Susceptibility (χ(2)) | Significant | Polymers with nitrophenyl groups | mdpi.com |

| Third-Order NLO Susceptibility (χ(3)) | Potentially high | Crystals of similar cyanoacrylate derivatives | researchgate.net |

| Application | Optical switching, frequency doubling | General NLO materials | dtic.mil |

Integration into Photoresponsive Systems and Data Storage Technologies

The nitrobenzyl moiety is a well-known photoresponsive group that can undergo photochemical reactions upon irradiation with UV light. This property opens up the possibility of integrating this compound into photoresponsive systems and data storage technologies. The 2-nitrophenyl group within the molecule can act as a photosensitive trigger, leading to changes in the material's properties upon light exposure.

While direct evidence for the photochromism of this compound is not present in the search results, the photochemical behavior of o-nitrobenzyl compounds is well-established. This includes applications in photolithography, controlled release systems, and the creation of photo-patternable materials. The cleavage of chemical bonds or conformational changes induced by light can be harnessed for high-density optical data storage, where information is written and erased using light.

For example, the photoswitching of guest molecules in metal-organic frameworks has been demonstrated using related nitrophenyl-containing compounds, showcasing the potential for photomodulated applications. nih.gov The incorporation of this compound into a polymer matrix could lead to photoresponsive materials where properties such as refractive index, polarity, or solubility can be altered by light, forming the basis for holographic data storage or rewritable optical media.

Table 3: Potential Photoresponsive Applications of this compound-based Materials

| Application | Underlying Principle | Potential Advantage |

| Optical Data Storage | Photo-induced change in refractive index or absorption. | High-density storage, rewritability. |

| Photolithography | Light-induced change in solubility of a polymer resist. | High-resolution patterning. |

| Photo-patternable Surfaces | Spatially controlled modification of surface properties. | Creation of micro- and nano-structures. |

Environmental Fate and Degradation Studies of E Ethyl 3 4 Cyano 2 Nitrophenyl Acrylate

Biodegradation Pathways of Related Acrylic Compounds and Polymers

The biodegradation of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is anticipated to be a complex process involving multiple enzymatic activities targeting its different functional moieties. The presence of an aromatic ring substituted with both a cyano and a nitro group suggests that this compound may be recalcitrant to rapid biodegradation.

The initial steps in the biodegradation of acrylate (B77674) esters often involve the enzymatic hydrolysis of the ester bond by carboxylesterases, releasing the corresponding carboxylic acid and alcohol. In this case, this would lead to the formation of (E)-3-(4-cyano-2-nitrophenyl)acrylic acid and ethanol. This hydrolysis can be a detoxification step, as the resulting unsaturated acid may be less reactive under physiological conditions.

The nitrile group (-C≡N) can be biodegraded through two primary enzymatic pathways. The first involves a nitrilase, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia. The second pathway proceeds via a nitrile hydratase, which converts the nitrile to an amide, followed by the action of an amidase to produce the carboxylic acid and ammonia. The presence of other substituents on the aromatic ring can influence the activity of these enzymes. For instance, ortho-substitution on benzonitrile has been shown to render the nitrile group less susceptible to nitrilase attack.

The nitro group (-NO2) on the aromatic ring significantly influences the molecule's susceptibility to microbial degradation. Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group. Under aerobic conditions, the degradation can be initiated by dioxygenase enzymes, which hydroxylate the aromatic ring and can lead to the removal of the nitro group as nitrite. Under anaerobic conditions, the nitro group is often reduced to a nitroso, hydroxylamino, and subsequently an amino group (-NH2) by nitroreductases. The resulting aromatic amine can then undergo further degradation, including ring cleavage.

Based on the degradation of related compounds like 2-chloro-4-nitroaniline, it is plausible that the biodegradation of this compound could proceed through parallel pathways where either the nitro group is reduced first, followed by other transformations, or the ester and nitrile groups are modified prior to the transformation of the nitro group.

Table 1: Key Enzymes in the Biodegradation of Functional Groups Present in this compound and Related Compounds

| Functional Group | Enzyme Class | Transformation |

| Ethyl Acrylate | Carboxylesterase | Hydrolysis to acrylic acid and ethanol |

| Aromatic Nitrile | Nitrilase | Direct hydrolysis to carboxylic acid and ammonia |

| Aromatic Nitrile | Nitrile Hydratase / Amidase | Two-step hydrolysis to amide, then carboxylic acid and ammonia |

| Aromatic Nitro Group | Nitroreductase (Anaerobic) | Reduction to amino group |

| Aromatic Ring | Dioxygenase (Aerobic) | Hydroxylation and ring cleavage |

Photodegradation and Chemical Stability in Environmental Contexts

The photodegradation and chemical stability of this compound in the environment are influenced by its chemical structure, particularly the presence of the nitroaromatic system and the acrylate double bond, which can absorb UV radiation.

Nitroaromatic compounds are known to undergo photolysis in aqueous environments. The rate and pathway of this degradation depend on factors such as pH, the presence of photosensitizers, and the specific substitution pattern on the aromatic ring. For instance, the photodegradation of nitrophenols can proceed through the formation of hydroxylated intermediates, followed by ring cleavage. The presence of multiple electron-withdrawing groups, such as the cyano and nitro groups in the target molecule, can affect the electronic properties of the aromatic ring and its susceptibility to photochemical reactions.

The acrylate moiety can also participate in photochemical reactions, including photo-induced polymerization or isomerization. However, in the context of environmental degradation at low concentrations, direct photolysis or reaction with photochemically generated reactive species like hydroxyl radicals is more likely.

The chemical stability of the ester linkage is subject to hydrolysis, which can be influenced by pH. In neutral or acidic aquatic environments, the hydrolysis of the ethyl ester group is expected to be slow.

Table 2: Photodegradation of Structurally Related Nitroaromatic Compounds

| Compound | Conditions | Half-life | Reference |

| 4-Nitrophenol | TiO2 photocatalysis, simulated sunlight | Not specified, but intermediate compounds were more toxic | cdc.gov |

| 2,4-Dinitrophenol | Not specified | May biodegrade slowly in soil | cdc.gov |

| 2,4-Dinitrotoluene | Aerobic biodegradation by Pseudomonas sp. | Not specified, complete degradation observed | nih.gov |

Development of Green Chemistry Approaches for Synthesis and Application

The synthesis of this compound and similar compounds is often achieved through the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. In the context of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for such reactions.

Traditional Knoevenagel condensations often utilize volatile organic solvents and basic catalysts that can be hazardous. Green chemistry approaches focus on the use of alternative solvents, such as water or ionic liquids, and the development of reusable and less toxic catalysts.

Ionic liquids have been shown to be effective solvents and catalysts for the Knoevenagel condensation, often leading to higher yields and easier product separation. The properties of the ionic liquid, such as its hydrogen bond basicity, can be tuned to optimize the reaction rate. Solvent-free conditions, sometimes in combination with microwave irradiation or grinding, have also been successfully employed for Knoevenagel condensations, reducing waste and energy consumption.

Biocatalysis offers another green alternative for the synthesis of cinnamic acid derivatives. Enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate:CoA ligase (4CL) are involved in the natural biosynthesis of these compounds and can be engineered for synthetic applications. Lipases have also been used to catalyze the synthesis of cinnamic acid esters. While the direct biocatalytic synthesis of a complex molecule like this compound may be challenging, enzymatic approaches could be employed for specific steps in the synthetic pathway.

Table 3: Green Catalytic Systems for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

| Catalyst | Solvent | Key Advantages |

| Diisopropylethylammonium acetate (DIPEAc) | Not specified | Shorter reaction time, high yields, broad substrate scope |

| Ionic Liquids (e.g., [C4dabco][BF4]) | Water | Environmentally benign, simple workup |

| Biogenic Carbonates (e.g., Ca:Ba carbonates) | Solvent-free | Reduced reaction times, good yields, minimal catalyst loading |

| Water extract of onion | Water | Low cost, easy handling, environmentally benign |

Q & A

Basic: What are the standard methods for synthesizing (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate, and how is stereochemical purity ensured?

The synthesis typically involves Knoevenagel condensation between ethyl cyanoacetate and 4-cyano-2-nitrobenzaldehyde under acidic or basic catalysis. To ensure stereochemical purity (E-configuration), reaction conditions such as temperature, solvent polarity, and catalyst type are optimized. For example, using piperidine as a base in ethanol at reflux promotes the formation of the thermodynamically stable E-isomer. Post-synthesis, stereochemical confirmation is achieved via (coupling constants for trans-vinylic protons) and single-crystal X-ray diffraction (SC-XRD) . HPLC with chiral columns can further validate purity.

Basic: How can the electronic effects of the 4-cyano and 2-nitro substituents influence the compound’s reactivity in further functionalization?

The 4-cyano group is a strong electron-withdrawing group (EWG) that activates the phenyl ring toward nucleophilic aromatic substitution (SNAr) at the para position. The 2-nitro group, another EWG, enhances electrophilicity at the 4-position through resonance and inductive effects. Computational studies (e.g., Conceptual DFT) can quantify these effects by calculating Fukui indices for electrophilic/nucleophilic attack sites. For instance, the nitro group increases the electrophilicity index (), making the compound reactive toward nucleophiles like amines or thiols in Michael addition reactions .

Advanced: What experimental strategies resolve contradictions in crystallographic data when polymorphs or disordered structures are observed?

Polymorphism or disorder in SC-XRD data (e.g., partial occupancy of ester groups) requires rigorous refinement protocols. Using SHELXL for structure refinement, researchers can apply constraints (e.g., SIMU/DELU for thermal motion) and split models for disordered regions. High-resolution data () and twinning detection (via PLATON’s TWIN/BASF tools) improve accuracy. If multiple polymorphs exist, differential scanning calorimetry (DSC) and powder XRD (PXRD) correlate thermal stability with crystallographic forms. For example, highlights a second monoclinic polymorph resolved via data-to-parameter ratios and R-factor convergence .

Advanced: How can computational modeling predict the compound’s photophysical properties for applications in optoelectronic materials?

Time-dependent DFT (TD-DFT) simulations using functionals like CAM-B3LYP and basis sets (e.g., 6-311+G(d,p)) model electronic transitions. The nitro and cyano groups induce intramolecular charge transfer (ICT) states, visible in UV-Vis spectra as broad absorption bands (). Solvatochromic shifts are analyzed using the conductor-like polarizable continuum model (CPCM). Frontier molecular orbital (FMO) analysis reveals HOMO-LUMO gaps () correlating with experimental bandgaps. Validation against experimental cyclic voltammetry (CV) data ensures accuracy .

Advanced: What mechanistic insights guide the optimization of catalytic cross-coupling reactions involving this acrylate derivative?

In palladium- or ruthenium-catalyzed alkenylations (e.g., Heck or oxidative coupling), the acrylate’s electron-deficient double bond facilitates oxidative addition. demonstrates Ru-catalyzed C–H activation in water, where ligand design (e.g., p-cymene) and oxidants (Cu(OAc)) enhance regioselectivity. Mechanistic studies via kinetics and ESI-MS trap intermediates like metal-π complexes. Solvent effects (e.g., ethanol vs. DMF) and temperature gradients are critical for suppressing β-hydride elimination, a common side reaction .

Basic: What are the best practices for characterizing stability under varying pH and temperature conditions?